2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Overview
Description
2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines elements of quinoline and thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline or thiophene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-diaryl-5-diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazoles: Similar in structure but with different functional groups and properties.
3,4-dimethyl-2,5-dioxo-2,5-dihydrothiophene: Shares the thiophene ring but lacks the quinoline moiety.
Uniqueness
2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is unique due to its combination of quinoline and thiophene rings, along with the presence of a carbonitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(7,7-dimethyl-2,5-dioxo-4-phenyl-3,4,6,8-tetrahydroquinolin-1-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2S/c1-28(2)15-22-26(23(31)16-28)20(18-10-6-5-7-11-18)14-25(32)30(22)27-21(17-29)19-12-8-3-4-9-13-24(19)33-27/h5-7,10-11,20H,3-4,8-9,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHOVFSHODHKJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCCCC4)C#N)C5=CC=CC=C5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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